MFCD18314835
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Overview
Description
Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H11FO4 and a molecular weight of 274.24 g/mol . This compound is known for its unique structural features, including a fluorine atom, a formyl group, and a hydroxy group attached to a biphenyl backbone. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available biphenyl derivatives
Reaction Conditions: Typical reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure the desired functional groups are introduced accurately.
Chemical Reactions Analysis
Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom and other functional groups can be substituted with different groups using nucleophilic or electrophilic substitution reactions. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and formyl groups on biological systems.
Medicine: While not used directly in medicine, derivatives of this compound may be explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 3-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-11(13(16)7-9)12-4-2-3-10(8-17)14(12)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNHLPQOSQTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685303 |
Source
|
Record name | Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-28-1 |
Source
|
Record name | Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.